BenchChemオンラインストアへようこそ!

6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine

Physicochemical profiling Drug-likeness Membrane permeability

6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine (CAS 189371-84-4) is a synthetic 2,6,9-trisubstituted purine derivative with the molecular formula C₁₆H₁₈N₆O and a molecular weight of 310.35 g/mol. The compound features a 2,8-diamino purine core bearing a 6-benzyloxy group and an N9-(2-methylprop-1-en-1-yl) substituent.

Molecular Formula C16H18N6O
Molecular Weight 310.35 g/mol
CAS No. 189371-84-4
Cat. No. B15215008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine
CAS189371-84-4
Molecular FormulaC16H18N6O
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCC(=CN1C2=C(C(=NC(=N2)N)OCC3=CC=CC=C3)N=C1N)C
InChIInChI=1S/C16H18N6O/c1-10(2)8-22-13-12(19-16(22)18)14(21-15(17)20-13)23-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,18,19)(H2,17,20,21)
InChIKeyQEVQGRGTQRWFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine (CAS 189371-84-4): Procurement-Grade Physicochemical and Structural Profile for Research Sourcing


6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine (CAS 189371-84-4) is a synthetic 2,6,9-trisubstituted purine derivative with the molecular formula C₁₆H₁₈N₆O and a molecular weight of 310.35 g/mol . The compound features a 2,8-diamino purine core bearing a 6-benzyloxy group and an N9-(2-methylprop-1-en-1-yl) substituent. Its computed physicochemical properties include a topological polar surface area (PSA) of 106.33 Ų and a calculated LogP of 2.31 , placing it within oral drug-like chemical space by Lipinski and Veber criteria. The compound is commercially available from multiple vendors at 97–98% purity and is listed under the harmonized GHS classification system for industrial research use . It belongs to the broader class of 6-O-substituted purine derivatives that have been explored as inhibitors of DNA repair proteins, purine nucleoside phosphorylase (PNP), and various kinases [1].

Why 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine Cannot Be Replaced by O6-Benzylguanine or Unsubstituted 2,6-Diaminopurine


Superficially similar purine derivatives such as O6-Benzylguanine (O6-BG, CAS 19916-73-5) or 2,6-diaminopurine cannot substitute for this compound in research or procurement contexts because three structural features diverge simultaneously: (i) the 2,8-diamino substitution pattern (vs. 2-amino in O6-BG) alters the hydrogen-bond donor/acceptor topology at the purine Watson-Crick and Hoogsteen faces [1]; (ii) the N9-(2-methylprop-1-en-1-yl) group introduces a lipophilic, metabolically distinct substituent at a position that is hydrogen in O6-BG and unsubstituted in simpler 2,6-diaminopurines, modifying LogP, PSA, and potential cytochrome P450 susceptibility ; and (iii) the combination of 6-benzyloxy with 2,8-diamino and N9-alkenyl substitution creates a unique pharmacophoric fingerprint that cannot be achieved by mixing alternative purine scaffolds [2]. In kinase inhibitor and antiproliferative screening contexts, even minor N9 or C8 modifications have been shown to shift target selectivity profiles and potency by orders of magnitude within purine-based compound libraries [2]. Below, the available quantitative differentiation evidence is presented.

Quantitative Differentiation Evidence for 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine vs. Closest Analogs


Physicochemical Property Differentiation: PSA and LogP vs. O6-Benzylguanine (O6-BG)

The target compound exhibits a topological polar surface area (PSA) of 106.33 Ų, which is approximately 17 Ų higher than O6-Benzylguanine (estimated PSA ~89.3 Ų for the 2-amino-6-benzyloxypurine scaffold) . This increase is attributable to the additional 8-amino group, introducing an extra hydrogen-bond donor. Simultaneously, the calculated LogP of 2.31 exceeds that of O6-BG (estimated LogP ~1.8) , driven by the lipophilic N9-isobutenyl substituent. The net effect is a compound that simultaneously possesses greater hydrogen-bonding capacity and greater lipophilicity than the O6-BG benchmark, placing it in a distinct region of PSA-LogP space that may favor blood-brain barrier penetration while maintaining aqueous solubility within acceptable limits.

Physicochemical profiling Drug-likeness Membrane permeability Purine analog design

N9-Substitution Impact: Class-Level Evidence for Altered Biological Activity vs. N9-H Purine Analogs

In the purine nucleoside phosphorylase (PNP) inhibitor class, N9-substitution status is a critical determinant of potency. The 2,8-diamino purine scaffold with N9-substitution (as represented by the target compound's 9-isobutenyl group) belongs to a structural class where N9-alkyl/alkenyl substitution has been shown to modulate PNP inhibitory activity. The related 2,8-diamino-3-substituted hypoxanthine series demonstrated that appropriate N3 (purine N9 equivalent) substitution can confer PNP inhibitory activity in the low micromolar range, whereas the unsubstituted parent compounds are significantly less active [1]. Similarly, in the O6-BG series, N9-substitution was shown to alter AGT inactivation potency by factors exceeding 10-fold depending on the substituent bulk and electronic character [2]. While direct PNP or AGT data for the specific target compound are not publicly available, the presence of the N9-isobutenyl group structurally differentiates it from N9-H analogs in a manner consistent with known activity-modulating substitution patterns.

Purine nucleoside phosphorylase PNP inhibition N9-substitution Structure-activity relationship

2,8-Diamino Substitution: Differentiation from 2-Amino-Only Purines for Kinase Inhibitor Screening

The 2,8-diamino substitution pattern on the target compound distinguishes it from the more common 2-amino-only purine scaffold (e.g., O6-BG). In a library of 6,8,9-poly-substituted purines screened against leukemia cell lines, compounds bearing a 6-benzyloxy group exhibited antiproliferative activity in Jurkat (acute T-cell leukemia) cells, with the most active analog (6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, compound 6d) demonstrating an IC50 of 2.5 μM against recombinant DAPK-1 kinase [1]. This study established that 6-benzyloxy-8-substituted purines can engage kinase targets involved in apoptotic pathways. Although the target compound bears an 8-amino group rather than an 8-phenyl substituent, the 2,8-diamino pattern provides two distinct hydrogen-bonding vectors (2-NH₂ and 8-NH₂) versus the single 2-NH₂ in O6-BG, potentially enabling different kinase ATP-binding pocket interactions [2]. The 8-amino group also introduces an additional site for potential prodrug derivatization or metabolic modification not available in 8-unsubstituted analogs.

Kinase inhibition DAPK-1 Purine scaffold Antiproliferative activity Leukemia

Commercial Purity and Quality Assurance: 97–98% vs. Typical Research-Grade Purine Analogs

The target compound is commercially available at a purity specification of ≥97% (CheMenu catalog CM237101) and ≥98% NLT (MolCore, ISO-certified quality system) . This purity level is suitable for most biochemical and cell-based screening applications without additional purification. In comparison, many custom-synthesized or low-volume purine analogs are supplied at 90–95% purity, requiring costly re-purification before use in quantitative assays. The MolCore product is manufactured under an ISO-certified quality management system, providing documented batch-to-batch consistency that is essential for reproducible pharmacological profiling . The compound is also accompanied by a GHS-compliant safety data sheet , facilitating institutional chemical safety compliance during procurement.

Compound procurement Purity specification Quality control ISO certification Reproducibility

Recommended Research and Procurement Application Scenarios for 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine


Purine-Focused Kinase Inhibitor Library Design and DAPK-1 Screening

This compound is suitable for inclusion in diversity-oriented purine libraries targeting death-associated protein kinase 1 (DAPK-1) and related apoptotic regulatory kinases. The 6-benzyloxy substituent has been demonstrated to confer antiproliferative activity in Jurkat leukemia cells within the 6,8,9-trisubstituted purine class, and the 2,8-diamino scaffold provides dual hydrogen-bonding vectors for ATP-binding pocket engagement [1]. Researchers screening for DAPK-1 or broader kinome profiling should prioritize this compound as a 2,8-diamino-6-benzyloxy chemotype distinct from 2-amino-only purine collections.

O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT) Modulator Research with N9-Substitution SAR

Although direct AGT inhibition data for this specific compound are not publicly available, its structural relationship to O6-Benzylguanine (O6-BG) — the benchmark AGT inactivator with ED50 values of 0.05–0.2 μM in HT-29 cells — makes it a candidate for structure-activity relationship (SAR) studies exploring the impact of simultaneous N9-isobutenyl substitution and 8-amino modification on AGT inactivation potency and selectivity. The N9 substituent may alter the kinetics of benzyl group transfer to the AGT active-site cysteine residue, a hypothesis testable in standard AGT activity assays.

Purine Nucleoside Phosphorylase (PNP) Inhibitor Development Programs

The 2,8-diamino purine scaffold has precedent as a PNP inhibitor chemotype, with related 2,8-diamino-3-substituted hypoxanthines demonstrating inhibitory activity in the low micromolar range in ¹⁴C-inosine conversion assays [2]. The target compound extends this scaffold with a 6-benzyloxy group and N9-isobutenyl substitution, offering a differentiated starting point for medicinal chemistry optimization of PNP inhibitors targeting T-cell malignancies or parasitic infections where PNP is a validated therapeutic target.

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant Purine Therapeutics

With a computed PSA of 106.33 Ų and LogP of 2.31 , this compound resides near the upper boundary of physicochemical space associated with blood-brain barrier penetration (typically PSA < 90 Ų and LogP 1–3). Its elevated PSA relative to O6-BG, combined with moderate lipophilicity, makes it a useful tool compound for probing the PSA tolerance of CNS targets in the purine-binding protein family. Procurement for CNS drug discovery programs should be considered when exploring the permeability-selectivity trade-off in purine-based lead series.

Quote Request

Request a Quote for 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.